3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-{[(2,6-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O3 and its molecular weight is 273.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.11134135 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
A range of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids were derived from the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with primary amines. These compounds, including derivatives with a dimethylaminoethyl carboxamide structure similar to the target chemical, showed potent cytotoxic activities against various cancer cell lines, with some exhibiting IC(50) values less than 10 nM. The study highlights the potential use of these compounds in cancer therapy (Deady et al., 2003).
Luminescence Sensing
Novel dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized, featuring 2-(3,4-dimethylphenyl)-1H-imidazole-4,5-dicarboxylic acid, which closely relates to the target compound in structure. These frameworks show selective sensitivity to benzaldehyde derivatives, highlighting their application in fluorescence sensing technologies (Shi et al., 2015).
Heterocyclic Dyes
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid, structurally similar to the compound , has been used as a coupling component to produce carboxylic pyrazolone-based mono-/bi-heterocyclic dyes. These dyes' optical properties, influenced by the substituents on aromatic rings and the type of heterocyclic rings, indicate potential applications in materials science and dye chemistry (Tao et al., 2019).
Antimicrobial and Anticancer Agents
Pyrazole derivatives, including those structurally related to the target molecule, have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds with modifications on the pyrazole core exhibited significant antimicrobial and anticancer properties, suggesting their potential in medical and pharmaceutical applications (Hafez et al., 2016).
Properties
IUPAC Name |
3-[(2,6-dimethylphenyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-8-5-4-6-9(2)11(8)15-13(18)12-10(14(19)20)7-17(3)16-12/h4-7H,1-3H3,(H,15,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQASFIOGQPJOPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=NN(C=C2C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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